4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide
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Overview
Description
6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Coupling with benzoyl chloride: The sulfonamide intermediate can then be coupled with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Introduction of the uracil moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil is unique due to its complex structure, which combines a sulfonamide group with a benzoyl and uracil moiety
Properties
Molecular Formula |
C13H15N5O5S |
---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C13H15N5O5S/c1-15-17-24(22,23)8-5-3-7(4-6-8)10(19)9-11(14)18(2)13(21)16-12(9)20/h3-6,15,17H,14H2,1-2H3,(H,16,20,21) |
InChI Key |
PKSKQPGNLNPMTL-UHFFFAOYSA-N |
Canonical SMILES |
CNNS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=C(N(C(=O)NC2=O)C)N |
Origin of Product |
United States |
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